molecular formula C11H19NO4 B1434692 (3S,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate CAS No. 1105067-92-2

(3S,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate

货号: B1434692
CAS 编号: 1105067-92-2
分子量: 229.27 g/mol
InChI 键: NQTYMGFSEOSJKM-IUCAKERBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name tert-butyl (3S,5S)-6-cyano-3,5-dihydroxyhexanoate follows IUPAC guidelines, which prioritize functional group hierarchy and stereochemical descriptors. The parent chain is a six-carbon hexanoate ester, with substituents ordered as follows:

  • A tert-butyl group at the ester oxygen (position 1).
  • Hydroxyl (-OH) groups at carbons 3 and 5, both in the S configuration.
  • A cyano (-CN) group at carbon 6.

The stereodescriptors (3S,5S) specify the absolute configuration of the two chiral centers, critical for distinguishing this compound from its diastereomers.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₁H₁₉NO₄ (molecular weight: 229.27 g/mol) reflects the compound’s structural complexity. Key stereochemical features include:

  • Chiral centers : Carbons 3 and 5, both with S configurations.
  • Spatial arrangement : The hydroxyl groups adopt a syn periplanar orientation, stabilized by intramolecular hydrogen bonding, while the bulky tert-butyl group induces steric hindrance, influencing reactivity.
Property Value Source
Molecular formula C₁₁H₁₉NO₄
Exact mass 229.1314 Da
Configuration (C3, C5) S, S

Crystallographic Data and Conformational Isomerism

While crystallographic data for this specific stereoisomer remains limited in public databases, computational modeling and related analogs suggest:

  • Conformational preferences : The tert-butyl group stabilizes a chair-like conformation in solution, minimizing gauche interactions between the hydroxyl and cyano groups.
  • Hydrogen bonding : Intramolecular hydrogen bonds between C3-OH and C5-OH (distance: ~2.1 Å) further rigidify the structure.

Comparative data for diastereomers (e.g., 3R,5R) show distinct conformational behaviors due to altered stereoelectronic effects.

Comparative Analysis with Diastereomeric Forms

The compound exhibits four possible stereoisomers, differing in configuration at C3 and C5:

Diastereomer CAS Number Key Properties Source
(3S,5S) 1105067-92-2 Boiling point: 410.2°C (predicted)
(3R,5R) 125971-93-9 Density: 1.130 g/cm³
(3S,5R) 186508-94-1 LogP: 0.74
(3R,5S) 154026-93-4 Melting point: 45–49°C

Structural distinctions :

  • (3R,5R) : Mirror image of (3S,5S), with identical physical properties but opposite optical activity.
  • (3S,5R)/(3R,5S) : Mixed configurations disrupt intramolecular hydrogen bonding, leading to lower thermal stability and altered solubility profiles.

属性

IUPAC Name

tert-butyl (3S,5S)-6-cyano-3,5-dihydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTYMGFSEOSJKM-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C[C@H](CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200447
Record name 1,1-Dimethylethyl (3S,5S)-6-cyano-3,5-dihydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105067-92-2
Record name 1,1-Dimethylethyl (3S,5S)-6-cyano-3,5-dihydroxyhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105067-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S,5S)-6-cyano-3,5-dihydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Process Description

A notable enzymatic method involves the use of co-expressed whole cells containing ketoreductase (KRED) and hexose phosphate dehydrogenase (GDH) enzymes. This biocatalytic process converts (R)-6-cyano-5-hydroxy-3-oxo tert-butyl ester into the desired (3S,5S)-6-cyano-3,5-dihydroxyhexanoate under controlled pH and temperature conditions.

Key steps include:

  • Co-expression of KRED and GDH genes in a recombinant host (commonly E. coli).
  • Fermentation to produce whole cells rich in the necessary enzymes.
  • Reaction mixture preparation with substrate ((R)-6-cyano-5-hydroxy-3-oxo tert-butyl ester), cofactors (NADP or NADPH), glucose (as a co-substrate for cofactor regeneration), and a buffering agent (phosphate buffered saline or trolamine buffer).
  • Incubation at pH 5–8 and temperature 20–45°C for 1–48 hours.
  • Post-reaction cell removal and organic solvent extraction to isolate the product.

Advantages

  • High optical purity (>99.9% enantiomeric excess).
  • High conversion efficiency (>95%).
  • Mild reaction conditions reducing energy consumption.
  • Environmentally friendly with minimal hazardous waste.
  • Cost-effective due to reduced need for expensive chiral catalysts and reagents.

Representative Reaction Conditions and Results

Parameter Range/Value
Substrate concentration 100–300 g/L
Whole cell concentration 10–300 g/L
Cofactor concentration 0.005–0.01 g/L (preferably NADP)
Glucose concentration 100–300 g/L
Buffer type Phosphate buffered saline or trolamine buffer
pH 5.0–8.0
Temperature 20–45 °C
Reaction time 1–48 hours
Conversion efficiency >95%
Optical purity (ee) >99.9%

Experimental Example

  • Substrate: 150 g (R)-6-cyano-5-hydroxy-3-oxo tert-butyl ester
  • Glucose: 150 g
  • Buffer: 80 mM phosphate buffered saline, pH adjusted to 7.0
  • Whole cells: 60 g co-expressing KRED and GDH
  • Cofactor: 0.006 g NADP
  • Reaction volume: 1 L
  • Reaction time: 24 h at room temperature
  • Product isolation: Centrifugation, dichloromethane extraction (3 × 500 mL), concentration
  • Outcome: >95% conversion, >99.9% optical purity.

Chemical Synthetic Methods

Overview

Chemical synthesis often involves asymmetric reductions and protective group chemistry to achieve the desired stereochemistry. One green and cost-effective chemical process focuses on synthesizing related intermediates such as tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate, which can be further converted to the target compound.

Key Steps in Chemical Synthesis

  • Reduction: Sodium borohydride reduction of precursor compounds in aqueous micellar media at low temperatures (0–5°C) to achieve high diastereomeric excess (≥80% de).
  • Protective Group Introduction: Conversion of dihydroxy groups to isopropylidene ketals using 2,2-dimethoxypropane in the presence of camphor sulfonic acid.
  • Selective Hydrolysis: Removal of undesired isomers by selective hydrolysis in biphasic systems (aqueous HCl and dichloromethane).
  • Crystallization: Purification by crystallization from solvents like n-heptane.
  • Oxidation and Further Functionalization: Conversion to optically pure intermediates using copper salt/diimine ligands/TEMPO oxidation systems.

Advantages and Limitations

Aspect Chemical Method Enzymatic Method
Reaction conditions Often low temperature, anhydrous, oxygen-free Mild temperature, aqueous medium
Reagents Use of pyrophoric and hazardous reagents (e.g., boranes) Biocompatible cofactors and enzymes
Optical purity High but sometimes limited (~98%) Very high (>99.9%)
Environmental impact Use of toxic solvents and reagents Environmentally friendly, less waste
Industrial scalability Challenging due to safety and cost Favorable due to mild conditions

Representative Process Summary

Step Reagents/Conditions Outcome
Reduction Sodium borohydride, aqueous micellar system, 0–5°C ≥80% diastereomeric excess
Ketal formation 2,2-Dimethoxypropane, camphor sulfonic acid, acetone Protective group introduction
Selective hydrolysis 2 N HCl (aqueous)/dichloromethane, 25°C Removal of undesired isomers
Crystallization n-Heptane Purification
Oxidation Cu salt/diimine ligands/TEMPO Conversion to pure intermediates

This method is well documented for related statin intermediates and offers a green alternative to traditional borane reductions, albeit with more synthetic steps.

Comparative Analysis and Research Findings

Feature Enzymatic Method Chemical Method
Optical Purity (ee) >99.9% ~98% or higher after purification
Conversion Efficiency >95% High but dependent on reaction step
Reaction Time 24 h typical Multiple steps, each hours to days
Reaction Conditions 20–45°C, pH 5–8, aqueous buffer Low temperature, organic solvents
Environmental Impact Low, biodegradable enzymes, aqueous media Use of organic solvents, some hazardous reagents
Industrial Viability High, scalable fermentation and biocatalysis Moderate, safety concerns with reagents
Cost Considerations Lower due to mild conditions and less hazardous reagents Higher due to reagents and purification steps

化学反应分析

(3S,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the cyano group is replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

科学研究应用

Pharmaceutical Applications

1.1 Drug Development and Formulation

(3S,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate is primarily recognized for its role as an intermediate in the synthesis of statins, particularly Rosuvastatin. Statins are widely used for managing cholesterol levels and preventing cardiovascular diseases. The compound's structural properties allow it to participate in reactions that yield active pharmaceutical ingredients (APIs) with high efficacy and specificity .

1.2 Quality Control and Toxicity Studies

In the pharmaceutical industry, this compound is utilized in quality control processes during the manufacturing of statins. Its presence as an impurity or degradation product is monitored to ensure the safety and efficacy of drug formulations . Additionally, toxicity studies involving this compound help assess the safety profiles of drugs that incorporate it as an intermediate .

Synthesis of Chiral Compounds

2.1 Chiral Building Block

The compound serves as a valuable chiral building block in asymmetric synthesis. Its stereochemistry allows chemists to create other chiral molecules with specific configurations essential for biological activity. This application is particularly relevant in synthesizing biologically active compounds where chirality plays a crucial role in their pharmacological effects .

2.2 Case Study: Synthesis of Atorvastatin Intermediates

In a notable case study, researchers utilized this compound to synthesize intermediates for Atorvastatin production. The synthesis involved multi-step reactions where this compound acted as a critical precursor, demonstrating its versatility and importance in producing high-value pharmaceuticals .

Analytical Applications

3.1 Analytical Chemistry

The compound is also significant in analytical chemistry for developing methods to detect and quantify statins and their metabolites in biological samples. Techniques such as HPLC (High-Performance Liquid Chromatography) often employ this compound as a standard reference material to ensure accuracy and reliability in analytical results .

作用机制

The mechanism of action of (3S,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations

Cyano vs. Chloro Analogs
Compound Name Substituent Stereochemistry Key Synthesis Method Yield/Dr Application Reference CAS/ID
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate Cl (3R,5S) Ketoreductase-mediated reduction 98% ee Atorvastatin intermediate 521974-00-5
(3S,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate CN (3S,5S) HheC mutant (V84G/W86F) biocatalysis 15× activity boost Atorvastatin intermediate 125971-93-9
(3R,5R)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate CN (3R,5R) Chemoenzymatic resolution 98% de Atorvastatin impurity standard 125971-93-9
  • Key Differences: Stereochemistry: The (3R,5S)-chloro analog is synthesized via ketoreductases (e.g., from Rhodosporidium toruloides) with high enantiomeric excess (98% ee) , while the (3S,5S)-cyano isomer requires HheC mutants for enhanced activity . Reactivity: The cyano group enhances electrophilicity, making it more reactive in subsequent coupling steps compared to chloro analogs . Cost: Chloro derivatives (e.g., $150/10 mg) are cheaper than cyano analogs due to simpler synthesis .
Hydroxy and Protected Analogs
Compound Name Substituent/Protection Stereochemistry Synthesis Method Key Feature Reference CAS/ID
tert-Butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate O-isopropylidene (3R,5S) Chemoenzymatic acetonide protection Enhanced stability in organic media 154026-95-6
tert-Butyl (3S,5S)-6-cyano-3,5-dihydroxyhexanoate None (3S,5S) Biocatalytic cyanation High solubility (14 g/L in H₂O) 125971-93-9
  • Key Differences: Protection Strategy: The isopropylidene group in protected analogs improves stability during storage but requires additional deprotection steps . Solubility: Unprotected (3S,5S)-cyano derivatives exhibit higher aqueous solubility (14 g/L) compared to chloro analogs (lower solubility) .

Stereochemical Variations

Industrial and Environmental Considerations

  • Biocatalytic Efficiency: Mutant HheC enzymes improve volumetric productivity of cyano analogs by 2-fold, reducing solvent waste .
  • Cost Analysis: Chloro derivatives are more cost-effective ($150/10 mg) than cyano analogs ($1,200/100 mg) due to simpler purification and higher yields .

生物活性

(3S,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate is a chiral compound with significant potential in medicinal chemistry and biochemistry. It is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, including statins. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name: tert-butyl (3S,5S)-6-cyano-3,5-dihydroxyhexanoate
  • Molecular Formula: C₁₁H₁₉N O₄
  • Molecular Weight: 229.27 g/mol
  • CAS Number: 186508-94-1

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's stereochemistry plays a crucial role in its binding affinity and selectivity towards biological targets.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of hydroxymethylglutaryl-CoA (HMG-CoA) reductase, which is a key enzyme in cholesterol biosynthesis. By inhibiting this enzyme, the compound may help in lowering cholesterol levels and treating hyperlipidemia.

Antioxidant Properties

Studies have shown that this compound exhibits antioxidant properties. This activity is significant in protecting cells from oxidative stress and may have implications for diseases associated with oxidative damage .

Potential Therapeutic Uses

  • Cholesterol Management:
    • The compound's role as an HMG-CoA reductase inhibitor suggests potential use in managing cholesterol levels and preventing cardiovascular diseases.
  • Cancer Research:
    • Preliminary studies indicate that similar compounds can influence cancer cell proliferation. Further research is needed to explore the anticancer potential of this compound specifically .

Case Study 1: HMG-CoA Reductase Inhibition

In a study involving various chiral compounds, this compound was tested for its ability to inhibit HMG-CoA reductase. The results demonstrated a significant reduction in enzyme activity compared to controls, highlighting its potential as a therapeutic agent for cholesterol management .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant effects of this compound in cellular models exposed to oxidative stress. The findings indicated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(3R,5R)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoateStructureHMG-CoA reductase inhibition
(3R,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoateStructureAntioxidant properties

常见问题

Q. What are the established synthetic routes for (3S,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate, and how is stereochemical control achieved?

Methodological Answer: The synthesis typically involves stereoselective reduction of ketone intermediates or enzymatic catalysis. For example, carbonyl reductases coupled with glucose dehydrogenase (GDH) enable asymmetric reduction of 6-cyano-3,5-diketohexanoate derivatives. The tert-butyl group acts as a protecting group for the carboxylate, while enzymatic co-immobilization ensures efficient NADPH regeneration, achieving >95% enantiomeric excess (ee) . Key steps:

Chiral induction : Use (3R,5R)-configured enzymes (e.g., from Lactobacillus kefir) to reduce diketones.

Protection/deprotection : tert-Butyl esterification stabilizes the carboxylate during acidic/basic reaction conditions.

Purification : Chiral HPLC or recrystallization resolves diastereomers .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify hydroxyl, cyano, and tert-butyl groups. The 3,5-diol protons resonate at δ 4.1–4.3 ppm (coupling constants J=810HzJ = 8–10 \, \text{Hz}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 229.1314 (C11_{11}H19_{19}NO4+_4^+) .
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to verify stereopurity; retention times differ by 2–3 min for enantiomers .

Advanced Research Questions

Q. How can discrepancies in stereochemical assignments from NMR or crystallographic data be resolved?

Methodological Answer: Contradictions arise due to overlapping signals or incorrect NOE correlations. To resolve:

Derivatization : Convert diols to bis-Mosher esters for 1H^1H-NMR analysis; characteristic shifts confirm (3S,5S) configuration .

X-ray Crystallography : Co-crystallize with heavy atoms (e.g., PtCl4_4) to determine absolute configuration.

Computational Validation : Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Case Study : A 2023 study corrected misassigned configurations of similar tert-butyl esters using Mosher ester analysis, resolving a 0.3 ppm deviation in 1H^1H-NMR .

Q. What strategies optimize enzymatic synthesis for high space-time yield in large-scale applications?

Methodological Answer:

  • Co-Immobilization : Encapsulate carbonyl reductase and GDH on silica nanoparticles to stabilize enzymes and reduce diffusional limitations. This increases space-time yield by 40% compared to free enzymes .
  • Substrate Feeding : Use fed-batch reactors to maintain 6-cyano-3,5-diketohexanoate at <10 mM, minimizing substrate inhibition.
  • Solvent Engineering : Aqueous-organic biphasic systems (e.g., tert-butanol:buffer = 1:4) enhance solubility and product recovery .

Q. How do competing reaction pathways (e.g., over-reduction or epimerization) affect synthetic outcomes, and how are they mitigated?

Methodological Answer:

  • Over-Reduction : Cyano groups may reduce to amines under prolonged H2_2/catalyst exposure. Mitigation: Use mild reducing agents (NaBH4_4/CeCl3_3) or truncate reaction times .
  • Epimerization : Basic conditions invert stereocenters. Mitigation:
    • Conduct reactions at pH < 2.
    • Add chelating agents (EDTA) to sequester metal ions that catalyze racemization .

Example : A 2019 study reported 5% epimerization at pH 8.0, reduced to <1% at pH 6.5 with EDTA .

Q. What computational tools predict the compound’s reactivity in novel catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states for enzymatic reductions (e.g., binding energies of 6-cyano-3,5-diketohexanoate to carbonyl reductase).
  • Molecular Dynamics (MD) : Simulate enzyme-substrate interactions over 100-ns trajectories to identify flexible loops affecting catalysis .
  • Software : Gaussian 16 (DFT), GROMACS (MD), and AutoDock Vina (docking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate
Reactant of Route 2
(3S,5S)-tert-Butyl 6-cyano-3,5-dihydroxyhexanoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。